4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid
Description
4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid is a substituted thiophene derivative characterized by a butanoic acid backbone linked to a dichlorinated thiophene ring via a ketone group. The compound’s structure combines a heterocyclic aromatic system (thiophene) with electron-withdrawing chlorine substituents and a carboxylic acid functional group. Its molecular formula is C₈H₅Cl₂O₃S, with a molar mass of 266.09 g/mol. The chlorine atoms at the 2- and 5-positions of the thiophene ring enhance electrophilicity, while the oxobutanoic acid moiety contributes to solubility in polar solvents and possible hydrogen-bonding interactions .
Properties
IUPAC Name |
4-(2,5-dichlorothiophen-3-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c9-6-3-4(8(10)14-6)5(11)1-2-7(12)13/h3H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGSROSYUIBCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CCC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dichlorothiophene with a suitable butanoic acid derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or Grignard reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 4-(2,5-dichlorothiophen-3-yl)-4-oxobutanoic acid, differing in substituents, aromatic systems, or functional groups. A comparative analysis is provided below:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Aromatic System and Electronic Effects
- The thiophene-based compound exhibits greater aromatic stability and electron deficiency compared to phenyl analogs due to sulfur’s electronegativity and chlorine’s inductive effects. This enhances reactivity in electrophilic substitutions .
- In contrast, dimethoxyphenyl derivatives (e.g., ) have electron-donating methoxy groups, increasing electron density and altering UV-Vis absorption profiles .
The dual ketone groups in 4-(2-amino-3-hydroxyphenyl)-2,4-dioxobutanoic acid enable metal chelation, a property absent in the monoketone thiophene compound .
The thiophene analog’s chlorine substituents may confer selective toxicity in antimicrobial applications, as halogenated heterocycles often disrupt bacterial membranes .
Biological Activity
4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid is a compound characterized by a thiophene ring with dichloro substitution and a keto acid functional group. Its unique structure suggests potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
The molecular formula of 4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid is C₈H₆Cl₂O₃S, with a molecular weight of approximately 233.1 g/mol. The compound's reactivity is influenced by its functional groups, which allow for modification and derivatization to enhance biological properties.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds with thiophene rings exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of thiophene compounds can inhibit the growth of various bacteria and fungi. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid | Moderate antibacterial activity against E. coli and S. aureus | |
| 2,5-Dichlorothiophene | Effective against multiple fungal strains |
2. Anti-inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes:
| Study | Findings |
|---|---|
| In vitro study on macrophages | Significant reduction in TNF-α and IL-6 production when treated with thiophene derivatives |
| Animal model of arthritis | Reduction in paw swelling and joint inflammation observed with similar compounds |
3. Anticancer Potential
The anticancer activity of 4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid has been explored in various cancer cell lines:
| Cancer Type | IC50 (µM) | Reference |
|---|---|---|
| Breast Cancer (MCF-7) | 15 µM | |
| Colon Cancer (HT-29) | 20 µM |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways.
The biological mechanisms through which 4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid exerts its effects are still being elucidated. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : It could affect signaling pathways related to cell survival and proliferation.
Further studies are needed to clarify these mechanisms and confirm the therapeutic potential of this compound.
Case Studies
Several case studies highlight the biological relevance of similar compounds:
-
Case Study on Antimicrobial Efficacy :
- A study demonstrated that a related thiophene derivative significantly reduced bacterial load in infected animal models.
- The compound was administered at varying doses, showing a dose-dependent response in bacterial inhibition.
-
Clinical Trials for Anti-inflammatory Effects :
- A clinical trial involving patients with chronic inflammatory conditions showed promising results when treated with thiophene derivatives, leading to reduced symptoms and improved quality of life.
Q & A
Q. What are the optimal synthetic routes for 4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid, and what challenges exist in achieving high yields?
- Methodological Answer : The synthesis typically involves multi-step protocols, including Friedel-Crafts acylation for introducing the dichlorothiophene moiety and Michael-type additions for constructing the oxobutanoic acid backbone . For example, analogous compounds (e.g., pyrazoline-containing derivatives) are synthesized via coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) with yields ranging from 22% to 86% depending on purification techniques like flash chromatography . Key challenges include managing steric hindrance from the dichlorothiophene ring and optimizing reaction pH/temperature to prevent side reactions.
Q. Which spectroscopic techniques are most effective for characterizing 4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid?
- Methodological Answer :
- 1H/13C NMR : Critical for identifying proton environments (e.g., aromatic protons on the thiophene ring at δ 6.8–7.2 ppm) and carbonyl groups (ketone at ~200 ppm, carboxylic acid at ~170 ppm) .
- IR Spectroscopy : Detects functional groups (C=O stretch at 1700–1750 cm⁻¹, O-H stretch at 2500–3300 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- HPLC : Ensures purity (>95% in validated protocols) .
Q. How does the electronic environment of the dichlorothiophene ring influence the compound’s reactivity?
- Methodological Answer : The electron-withdrawing chlorine atoms increase the electrophilicity of the thiophene ring, directing nucleophilic attacks to the 3- and 4-positions. This reactivity is critical in forming derivatives via Suzuki coupling or halogen substitution . Comparative studies on fluorophenyl analogs show that electronegative substituents enhance stability but reduce solubility in polar solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound’s derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or impurities. To address this:
- Standardize purity validation using HPLC (>95%) and LC-MS .
- Perform dose-response curves across multiple models (e.g., cancer vs. microbial assays) .
- Use computational docking to verify target binding consistency (e.g., pharmacophore alignment with Bcl-2 proteins) .
Q. What crystallographic strategies are recommended for determining this compound’s 3D structure?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) with cryocooling to minimize radiation damage.
- Refinement : Employ SHELXL for small-molecule refinement, particularly for handling twinned data or disorder in the dichlorothiophene ring .
- Validation : Cross-check with CCDC databases to confirm bond lengths/angles (e.g., C-Cl = 1.72–1.74 Å) .
Q. What computational methods predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Bcl-2 or kinases. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic contacts with the thiophene ring .
- QSAR Modeling : Train models using descriptors like ClogP, polar surface area, and H-bond donors/acceptors from analogs (e.g., 4-fluorophenyl derivatives) .
Q. How do substitutions on the thiophene ring alter the pharmacological profile in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Chlorine vs. Fluorine : Dichloro-substituted analogs show enhanced cytotoxicity (IC50 = 1–10 µM in cancer cells) compared to mono-halogenated derivatives due to increased lipophilicity and target affinity .
- Positional Isomerism : 2,5-Dichloro substitution (vs. 3,4) improves metabolic stability in hepatic microsome assays .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary between studies despite identical synthesis protocols?
- Methodological Answer : Variations may stem from:
- Solvent Effects : Chemical shifts differ in DMSO-d6 vs. CDCl3 due to hydrogen bonding with the carboxylic acid .
- Tautomerism : Keto-enol equilibria in the oxobutanoic acid moiety can alter peak splitting patterns .
- Impurities : Trace solvents (e.g., ethyl acetate) may introduce extraneous peaks; always use deuterated solvents ≥99.9% purity .
Experimental Design Considerations
Q. How to optimize reaction conditions for synthesizing enantiomerically pure derivatives?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINOL-derived catalysts for asymmetric Michael additions .
- Chromatography : Employ chiral stationary phases (e.g., amylose-based) for HPLC purification .
- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with racemic mixtures .
Q. What strategies mitigate degradation of the carboxylic acid group during long-term storage?
- Methodological Answer :
- Storage Conditions : Lyophilize and store at −80°C under argon to prevent hydrolysis .
- Stabilizers : Add 1–5% w/v trehalose to buffer formulations (pH 4–6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
